Cyproterone Acetate
Description
Properties
IUPAC Name |
[(1S,2S,3S,5R,11R,12S,15R,16S)-15-acetyl-9-chloro-2,16-dimethyl-6-oxo-15-pentacyclo[9.7.0.02,8.03,5.012,16]octadeca-7,9-dienyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO4/c1-12(26)24(29-13(2)27)8-6-16-14-10-20(25)19-11-21(28)15-9-18(15)23(19,4)17(14)5-7-22(16,24)3/h10-11,14-18H,5-9H2,1-4H3/t14-,15+,16-,17-,18-,22-,23-,24-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFYSQMTEOIJJG-FDTZYFLXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CCC2C1(CCC3C2C=C(C4=CC(=O)C5CC5C34C)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)[C@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2C=C(C4=CC(=O)[C@@H]5C[C@@H]5[C@]34C)Cl)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5020366 | |
| Record name | Cyproterone acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5020366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Very soluble in dichloromethane and acetone; soluble in methanol; sparingly soluble in ethanol. | |
| Record name | CYPROTERONE ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
Reported impurities include: 3,20-dioxo-1beta,2beta-dihydro-3'H-cyclopropa[1,2]pregna-1,4,6-trien-17-yl acetate and 6-methoxy-3,20-dioxo-1beta,2beta-dihydro-3'H-cyclopropa[1,2]-pregna-1,4,6-trien-17-yl acetate. | |
| Record name | CYPROTERONE ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Crystals from diisopropyl ether, White crystalline powder | |
CAS No. |
427-51-0 | |
| Record name | Cyproterone acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=427-51-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Cyproterone acetate [USAN:JAN] | |
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| Record name | Cyproterone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04839 | |
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| Record name | CYPROTERONE ACETATE | |
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| Record name | Cyproterone acetate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1-β,2-β-dihydro-17-hydroxy-3'H-cyclopropa[1,2]pregna-1,4,6-triene-3,20-dione 17-acetate | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | Cyproterone Acetate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4KM2BN5JHF | |
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| Record name | CYPROTERONE ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
200-201, 200-201 °C | |
| Record name | Cyproterone acetate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB04839 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | CYPROTERONE ACETATE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3592 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Preparation Methods
Solasodine to 16-Dehydropregnenolone Acetate (16-DPA)
Solasodine undergoes acetylation with acetic anhydride/pyridine, followed by Oppenauer oxidation using aluminum isopropoxide to yield 16-DPA. Early methods achieved 45–52% yields but required toxic chromium-based oxidants. A 2025改进 uses phase-transfer catalysis with tetrabutylammonium hydrogen sulfate and potassium permanganate in methylene chloride, boosting yield to 68%.
Epoxidation and Chlorination
6,7α-Epoxy-4-pregnene-17α-ol-3,20-dione-17-acetate is treated with anhydrous HCl gas to form chlormadinone acetate. Traditional aqueous HCl in dioxane yielded 73% chlorohydrin, but gas-phase methods reduced side products to <5%.
Corey-Chaykovsky Cyclopropanation
Delmadinone acetate reacts with trimethylsulfoxonium iodide under basic conditions to install the 1α,2α-methylene group. Batch reactions in DMSO at 0°C for 12 hours achieve 81% yield, though residual DMSO complicates purification.
| Parameter | Traditional Method (1994) | Improved Method (2025) |
|---|---|---|
| Total Steps | 18 | 14 |
| Overall Yield | 4.2% | 7.8% |
| Hazardous Reagents | CrO₃, ClCH₂CH₂Cl | KMnO₄, HCl(g) |
Continuous-Flow Asymmetric Synthesis
A landmark 2025 study demonstrated a 10-step continuous-flow synthesis from 4-androstene-3,17-dione (11), achieving a 9.6% overall yield in 3 hours. The telescoped sequence integrates:
Biocatalytic Δ¹-Dehydrogenation
Engineered 3-ketosteroid-Δ¹-dehydrogenase (ReM2) introduces the C1–C2 double bond in the A-ring with >99% regioselectivity. Flow conditions (37°C, 0.5 mL/min) enable 98% conversion in 15 minutes.
Cobalt-Catalyzed Mukaiyama Hydration
C17α-hydroxylation uses Co(acac)₂ with tert-butyl hydroperoxide, achieving 92% yield and 19:1 diastereomeric ratio. Continuous mixing in a microreactor prevents epimerization.
Flow Cyclopropanation
Corey-Chaykovsky reaction with trimethylsulfoxonium ylide completes the synthesis at 50°C in 2 minutes (85% yield), avoiding thermal degradation.
Advantages Over Batch Processing:
- 83% reduction in reaction time (18 hours → 3 hours)
- 2.3-fold higher overall yield (4.2% → 9.6%)
- 94% less solvent waste (12 L/mol → 0.7 L/mol)
Enzymatic and Catalytic Innovations
3-Ketosteroid Δ¹-Dehydrogenase Optimization
Directed evolution of Rhodococcus erythropolis Δ¹-dehydrogenase (ReM2) increased activity 14-fold (kcat = 12.4 s⁻¹) and thermostability (T₅₀ = 68°C). Immobilization on chitosan beads allows 15 reuse cycles without activity loss.
Stereoselective Epoxidation
Cytochrome P450BM3 mutants catalyze 6β,7β-epoxidation of 4-pregnene derivatives with 98% ee, replacing mCPBA (meta-chloroperbenzoic acid). NADPH recycling via glucose dehydrogenase cuts cofactor costs by 72%.
Pharmaceutical Formulation Strategies
Micronization for Enhanced Bioavailability
CN103720697A details a crystallization method reducing this compound particles to <5 μm (Table 1). Ethanol/toluene anti-solvent systems yield 99.9% purity with dissolution rates >90% at 30 minutes (vs. 75% for conventional tablets).
Table 1: Particle Size Distribution of Micronized this compound
| Particle Diameter (μm) | Cumulative % |
|---|---|
| 2.24 | 56.43 |
| 3.56 | 85.64 |
| 5.02 | 99.08 |
Excipient Optimization
Formulations with microcrystalline cellulose (57.2%), croscarmellose sodium (10.7%), and colloidal silicon dioxide (1.2%) exhibit 24-month stability at 25°C/60% RH. Accelerated testing (40°C/75% RH) shows <0.5% degradation over 6 months.
Solubility and Purification
Solvent Screening
Solubility in 14 solvents correlates with HSP (Hansen Solubility Parameters):
The modified Apelblat equation accurately models temperature dependence (R² = 0.996).
Crystallization Dynamics
Ethanol/water (70:30) mixtures yield rhombic crystals with 99.5% purity. Cooling from 50°C to 0°C at 0.5°C/min minimizes solvent inclusion.
Chemical Reactions Analysis
Cyproterone acetate undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized to form various metabolites, including 15β-hydroxythis compound.
Reduction: The compound can be reduced to form cyproterone, a minor metabolite.
Substitution: This compound can undergo substitution reactions, particularly at the acetoxy group, to form different derivatives.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions include 15β-hydroxythis compound and cyproterone .
Scientific Research Applications
Cyproterone acetate has a wide range of scientific research applications:
Mechanism of Action
Cyproterone acetate exerts its effects by blocking androgen receptors, preventing androgens like testosterone and dihydrotestosterone from binding to these receptors . This suppression of androgen activity leads to a reduction in androgen-dependent processes, such as hair growth and prostate cancer cell proliferation. Additionally, this compound has progestational properties, which contribute to its effectiveness in hormone therapy .
Comparison with Similar Compounds
Comparison with Similar Compounds
Mechanism of Action
Efficacy in Testosterone Suppression
- CPA vs. Leuprolide acetate : Both achieve equivalent suppression of testosterone (<50 ng/dL) in transwomen over 1 year when combined with estradiol. CPA may induce faster LDL reduction, while leuprolide preserves HDL-cholesterol .
- CPA vs. Flutamide : CPA demonstrates superior potency in mammalian models due to combined AR antagonism and gonadotropin suppression. In fish studies, CPA induced intersex at 1–10 µg/L vs. 200 µg/L for flutamide .
- CPA vs. Spironolactone: Low-dose CPA (10–20 mg/day) suppresses testosterone similarly to high-dose CPA (50–100 mg/day), whereas spironolactone requires frequent dosing (100–200 mg/day) and is less predictable .
Metabolic and Cardiovascular Effects
Key Research Findings
- Cardiometabolic Safety : Long-term CPA use is associated with a 10% incidence of cardiovascular complications, driven by LDL reduction without HDL benefits .
- Species-Specific Effects : CPA antagonizes the aryl hydrocarbon receptor (AhR) in human cells (HepG2, MCF7) but activates it in murine models, highlighting critical interspecies differences .
- Environmental Impact : CPA induces endocrine disruption in aquatic life at low concentrations (1–10 µg/L), surpassing flutamide’s potency .
Biological Activity
Cyproterone acetate (CPA) is a synthetic steroid with antiandrogenic and progestational properties, primarily used in the treatment of conditions related to hyperandrogenism, such as hirsutism, acne, and prostate cancer. Its biological activity involves complex interactions with hormonal pathways and cellular mechanisms, which can lead to both therapeutic effects and significant side effects.
Antiandrogenic Effects
this compound functions mainly as an antiandrogen by blocking androgen receptors and inhibiting the synthesis of androgens. This mechanism is particularly beneficial in treating conditions like hirsutism and acne in women. CPA also increases sex hormone-binding globulin (SHBG) levels, which further reduces free testosterone levels in the body .
Progestational Activity
In addition to its antiandrogenic properties, CPA exhibits progestational effects that contribute to its efficacy in managing menstrual disorders and endometriosis. It acts by mimicking the action of progesterone, which helps regulate the menstrual cycle and reduce endometrial proliferation .
Biological Activity in Cell Studies
Recent studies have explored the biological activity of CPA at the cellular level, revealing its dual role as an agonist and antagonist of the aryl hydrocarbon receptor (AhR) depending on the cell type:
- In Mouse Cells : CPA acts as an AhR agonist, stimulating CYP1A1 mRNA expression significantly within hours of treatment. This induction is dose-dependent, with a maximum increase observed at 30 μM after 6 hours .
- In Human Cells : Conversely, CPA functions as an AhR antagonist in human HepG2 and MCF7 cells, decreasing CYP1A1 expression and transactivation activity. This differential activity may be attributed to species-specific responses to CPA .
Side Effects and Risks
The use of this compound is associated with various side effects, particularly when administered at high doses. Notably:
- Intracranial Meningiomas : A cohort study indicated a strong dose-effect relationship between high doses of CPA and the risk of developing meningiomas. The incidence rate was significantly higher in those exposed to CPA compared to controls (23.8 vs. 4.5 per 100,000 person-years), with an adjusted hazard ratio for cumulative doses exceeding 60 g reaching 21.7 .
- Other Side Effects : Patients may experience weight gain, fatigue, mood changes, and sexual dysfunction during treatment .
Case Studies
- Acne Treatment : A study comparing topical versus oral CPA found both forms significantly reduced acne lesions after three months without notable differences in efficacy between the two routes .
- Prostate Cancer Management : In men undergoing treatment for prostate cancer, CPA has been shown to effectively lower serum testosterone levels, thereby inhibiting cancer progression .
Data Summary
Q & A
Q. What experimental models are most suitable for studying CPA's anti-androgenic effects?
Preclinical studies often use rodent models to assess CPA's impact on androgen-sensitive tissues. For example, in male rats, CPA reduces ventral prostate and seminal vesicle weights by 75% (p < 0.01) compared to controls, but does not affect testis weight . In vitro models, such as LNCaP prostate cancer cells, can evaluate CPA's inhibition of androgen receptor-induced biomarkers like prostate-specific antigen (PSA). Dose-response experiments (e.g., 1 µM CPA) with ELISA-based PSA quantification are methodologically robust .
Q. How is CPA metabolized, and what assays are recommended for pharmacokinetic studies?
CPA undergoes hydroxylation and conjugation via CYP3A4, with the 15β-hydroxy derivative as the primary metabolite. Protein binding (~96% to albumin) and free fraction (3.5-4%) should be quantified using equilibrium dialysis or ultrafiltration. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is optimal for detecting CPA and metabolites in plasma, ensuring sensitivity and specificity .
Q. What are the standard endpoints for evaluating CPA's efficacy in hormonal disorders like hirsutism?
Clinical trials often use the Ferriman-Gallwey score for hirsutism severity, hormonal assays (e.g., free testosterone, SHBG), and subjective patient-reported outcomes. Randomized controlled trials comparing CPA/ethinylestradiol combinations to placebo show significant hair growth reduction but require larger sample sizes (>100 participants) to address variability in confidence intervals .
Advanced Research Questions
Q. How can contradictory data on CPA's tissue-specific effects be resolved?
Discrepancies in organ weight changes (e.g., prostate vs. testes in rats) may stem from differential receptor affinity or metabolite activity. Comparative studies using molecular docking (e.g., GR and PR binding assays) and in vivo dose-escalation experiments can clarify mechanisms. For instance, CPA's lack of a C11β side chain (unlike RU486) results in passive GR antagonism, which may explain tissue-specific responses .
Q. What methodologies address the dose-dependent risk of meningioma associated with CPA?
Cohort studies using healthcare databases (e.g., French SNDS) have identified a 5.2-fold increased meningioma risk with cumulative doses >3g/6 months. Advanced designs include:
Q. How do preclinical genotoxicity findings translate to human risk assessment?
CPA induces DNA adducts in female rat livers via sex-specific metabolic activation, but human hepatocyte data are inconclusive. Researchers should:
Q. What strategies optimize CPA combination therapies in oncology (e.g., prostate cancer)?
Phase III trials (EORTC protocols) compare CPA to flutamide or medroxyprogesterone acetate, with progression-free survival as the primary endpoint. Biomarker-driven approaches (e.g., PSA suppression in LNCaP cells) combined with transcriptomic profiling can identify synergistic drug pairs .
Methodological Considerations
Q. How should researchers design studies to mitigate CPA's confounding hormonal effects?
- Control for estrogen co-administration : CPA is often paired with ethinylestradiol, requiring factorial designs to isolate anti-androgenic effects .
- Use sham-operated or gonadectomized animals to eliminate endogenous hormone interference in in vivo studies .
Q. What statistical approaches are recommended for analyzing CPA's non-linear dose effects?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
